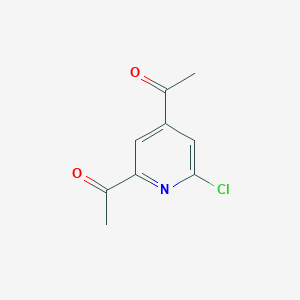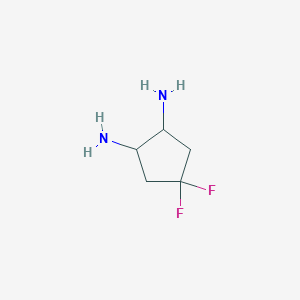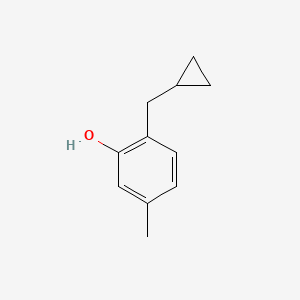
5-Cyclopropoxy-4-isopropoxy-2-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyclopropoxy-4-isopropoxy-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C12H14F3NO It is characterized by the presence of a cyclopropoxy group, an isopropoxy group, and a trifluoromethyl group attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyclopropoxy-4-isopropoxy-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be constructed through a series of cyclization reactions involving appropriate precursors.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific reaction conditions.
Attachment of the Cyclopropoxy and Isopropoxy Groups: These groups can be introduced through nucleophilic substitution reactions using cyclopropyl and isopropyl alcohols, respectively, in the presence of suitable catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Cyclopropoxy-4-isopropoxy-2-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropoxy or isopropoxy groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with new functional groups.
科学的研究の応用
5-Cyclopropoxy-4-isopropoxy-2-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 5-Cyclopropoxy-4-isopropoxy-2-(trifluoromethyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)pyridine: Similar in structure but lacks the cyclopropoxy and isopropoxy groups.
2,3-Dichloro-5-(trifluoromethyl)pyridine: Contains chlorine atoms instead of the cyclopropoxy and isopropoxy groups.
Uniqueness
5-Cyclopropoxy-4-isopropoxy-2-(trifluoromethyl)pyridine is unique due to the presence of both cyclopropoxy and isopropoxy groups, which can influence its chemical reactivity and biological activity. The trifluoromethyl group further enhances its stability and lipophilicity, making it a valuable compound for various applications.
特性
分子式 |
C12H14F3NO2 |
|---|---|
分子量 |
261.24 g/mol |
IUPAC名 |
5-cyclopropyloxy-4-propan-2-yloxy-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C12H14F3NO2/c1-7(2)17-9-5-11(12(13,14)15)16-6-10(9)18-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChIキー |
CBXWYQFKTLRLOL-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=CC(=NC=C1OC2CC2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















